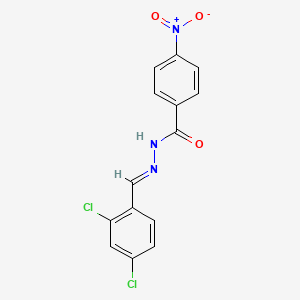![molecular formula C21H14ClN3O4 B15017344 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15017344.png)
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a chlorinated nitrophenyl group, a benzoxazole moiety, and a phenolic group, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-chloro-3-nitrobenzaldehyde with 2-amino-5-methylbenzoxazole under specific reaction conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL include other benzoxazole derivatives and nitrophenyl compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Benzoxazole derivatives: Compounds such as 2-(4-chlorophenyl)benzoxazole exhibit similar chemical properties but may have different biological activities.
Nitrophenyl compounds: Compounds like 4-nitrophenylhydrazine share the nitrophenyl group but differ in their overall structure and reactivity.
The uniqueness of 4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H14ClN3O4 |
|---|---|
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
4-[(4-chloro-3-nitrophenyl)methylideneamino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-2-7-20-17(8-12)24-21(29-20)15-10-14(4-6-19(15)26)23-11-13-3-5-16(22)18(9-13)25(27)28/h2-11,26H,1H3 |
Clé InChI |
PNHDGBUVOQKAMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B15017267.png)
![N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017270.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B15017278.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15017282.png)
![N-({N'-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15017286.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017288.png)

![N-({N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15017305.png)

![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15017310.png)
![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15017322.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B15017330.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methylbenzamide](/img/structure/B15017332.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15017333.png)
